molecular formula C6H5BrClNO2S B1380365 5-Bromo-4-methylpyridine-3-sulfonyl chloride CAS No. 1781881-56-8

5-Bromo-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B1380365
CAS No.: 1781881-56-8
M. Wt: 270.53 g/mol
InChI Key: OTEBBAHRQOOUCU-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S. It is widely used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-methylpyridine. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.

Scientific Research Applications

5-Bromo-4-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substitution products depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylpyridine-2-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.

    4-Bromo-3-methylpyridine-2-sulfonyl chloride: Another structural isomer with different reactivity patterns.

Uniqueness

5-Bromo-4-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic applications.

Properties

IUPAC Name

5-bromo-4-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-5(7)2-9-3-6(4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBBAHRQOOUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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